molecular formula C10H15BrN2 B15261559 3-Bromo-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole

3-Bromo-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B15261559
M. Wt: 243.14 g/mol
InChI Key: NWUXNBOJCJTLRA-UHFFFAOYSA-N
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Description

3-Bromo-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound featuring a bromine atom and an isopropyl group attached to an indazole core. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The indazole core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized indazole derivatives .

Scientific Research Applications

3-Bromo-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its therapeutic potential in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The indazole core can interact with biological macromolecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Shares the bromine atom and heterocyclic structure but differs in the core scaffold.

    N-(Pyridin-2-yl)amides: Contains a pyridine ring and amide functionality, offering different biological activities.

Uniqueness

3-Bromo-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole is unique due to its specific substitution pattern and the presence of both bromine and isopropyl groups, which can significantly influence its chemical reactivity and biological properties .

Properties

Molecular Formula

C10H15BrN2

Molecular Weight

243.14 g/mol

IUPAC Name

3-bromo-2-propan-2-yl-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C10H15BrN2/c1-7(2)13-10(11)8-5-3-4-6-9(8)12-13/h7H,3-6H2,1-2H3

InChI Key

NWUXNBOJCJTLRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2CCCCC2=N1)Br

Origin of Product

United States

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